molecular formula C17H17NO B1293301 3-(Azetidinomethyl) benzophenone CAS No. 898771-16-9

3-(Azetidinomethyl) benzophenone

Cat. No.: B1293301
CAS No.: 898771-16-9
M. Wt: 251.32 g/mol
InChI Key: ZEBXYFDLWPDUCZ-UHFFFAOYSA-N
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Description

3-(Azetidinomethyl) benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of an azetidine ring attached to a benzophenone structure. This compound is known for its unique chemical structure and biological activity, making it valuable in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidinomethyl) benzophenone typically involves the reaction of benzophenone with azetidine under specific conditions. One common method includes the alkylation of benzophenone with azetidine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled environments to ensure high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives with additional functional groups, while reduction can produce alcohols .

Scientific Research Applications

3-(Azetidinomethyl) benzophenone has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound in drug development and as a tool compound in clinical trials.

    Industry: The compound is utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 3-(Azetidinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzophenone: A parent compound with similar structural features but lacking the azetidine ring.

    Azetidine derivatives: Compounds with an azetidine ring but different substituents on the benzene ring.

Uniqueness: 3-(Azetidinomethyl) benzophenone is unique due to the presence of both the benzophenone structure and the azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h1-4,6-9,12H,5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBXYFDLWPDUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643235
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-16-9
Record name Methanone, [3-(1-azetidinylmethyl)phenyl]phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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